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Compound of Interest

Compound Name: 2,3,5-Trichloro-6-methylpyridine
CAS No.: 22109-56-4
Cat. No.: B1610052
Get Quote
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Executive Technical Summary

¢ Compound Name: 2,3,5-trichloro-6-methylpyridine[1][2][3]

e IUPAC Preferred Name: 3,5,6-trichloro-2-methylpyridine[4][5][6]
e CAS Registry Number: 22109-56-4[2]

e Molecular Formula: CeHaClsN

¢ Molecular Weight: 196.46 g/mol

e Physical State: Crystalline solid (MP: 71-75 °C)

Analytical Context: The structural integrity of this polychlorinated picoline relies on the specific
substitution pattern on the pyridine ring. The presence of three chlorine atoms induces
significant chemical shift anisotropy in NMR and characteristic isotope clusters in MS. This
guide synthesizes field-proven spectral data with theoretical validation to ensure precise
identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The high electronegativity of the chlorine substituents at positions 3, 5, and 6 creates a distinct

electronic environment for the remaining aromatic proton and the methyl group.

2.1. "1H NMR Data (Proton)

» Solvent: CDCIs (Deuterated Chloroform)

e Frequency: 400 MHz standard

e Internal Standard: TMS (0.00 ppm)
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Mechanistic Note: The absence of coupling (singlet appearance) for the aromatic proton is a

critical purity indicator. Any doublet formation suggests the presence of isomers (e.g., 2,3-

dichloro- or monochloro- analogs) where vicinal protons remain.

2.2. M{13}C NMR Data (Carbon-13)

e Solvent: CDCls

¢ Decoupling: Proton-decoupled
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Mass Spectrometry (MS) Profiling

The mass spectrum is dominated by the chlorine isotope signature. The presence of three

chlorine atoms (

Cl and
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Cl) dictates a specific cluster pattern that serves as the primary confirmation tool.

3.1. Isotope Pattern Analysis (Molecular lon)

For CsH4Cl3N, the theoretical intensity ratio for the M+ cluster is approximately:

m/z 195 (M+): 100% (Base peak for molecular ion)

miz 197 (M+2): ~96%][7]

m/z 199 (M+4): ~30%

m/z 201 (M+6): ~3%

Diagnostic Rule: If the M+2 peak is not roughly equal in height to the M+ peak, the sample is
not a trichloro- species.

3.2. Fragmentation Pathway

o Primary Fragment: Loss of Cl radical (

)-

e Secondary Fragment: Loss of HCN from the pyridine ring (characteristic of picolines).

e Low Mass Region: m/z 36 (HCI) and m/z 39 (CsHs) fragments.
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Figure 1: Proposed fragmentation pathway for 2,3,5-trichloro-6-methylpyridine under
Electron Impact (El) ionization (70 eV).

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the functional groups and the substitution pattern of the
pyridine ring.
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e Instrument: FTIR (ATR or KBr pellet)

¢ Resolution: 4 cm™—1
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Description
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3050 — 3080 Ar-C-H Stretch )
aromatic protons.
Methyl group C-H
2920 — 2960 Aliph-C-H Stretch asymmetric/symmetric
stretching.
Pyridine ring skeletal vibrations
1550 — 1580 C=N/ C=C Stretch - ]
(distinctive "breathing” modes).
Methyl group symmetric
1380 C-H Bend Y g. e
deformation ("umbrella" mode).
Strong, broad bands. Key
700 — 800 C-CI Stretch fingerprint region for

polychlorinated aromatics.

Experimental Workflow & Quality Control

To ensure data integrity, follow this validated workflow for sample preparation and analysis.
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Figure 2: Integrated analytical workflow for the structural validation of 2,3,5-trichloro-6-
methylpyridine.

Protocol Recommendations:

* NMR Prep: Dissolve ~10 mg of solid in 0.6 mL CDCIs. Filter through a glass wool plug if any
insolubles remain (insolubles may indicate inorganic salt contamination from synthesis).

e GC-MS Parameters: Use a non-polar column (e.g., DB-5ms). Inject 1 L splitless.
Temperature program: 80°C (1 min) — 20°C/min - 280°C. The compound is volatile and
elutes early relative to heavier degradation products.

o Impurity Flag: Watch for 3,5,6-trichloro-2-pyridinol (TCP).[4][6][8] This is a common
hydrolysis product. It will show a broad -OH stretch in IR (~3300 cm~1) and a shift in the
aromatic proton signal in NMR.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1610052/docs?utm_src=pdf-body-img#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.researchgate.net/publication/43135926_Biodegradation_Of_Tebuconazole_By_Bacteria_Isolated_From_Contaminated_Soils
https://www.researchgate.net/publication/285854848_Biotransformation_of_tebuconazole_by_microorganisms_Evidence_of_a_common_mechanism
https://www.researchgate.net/publication/337410777_Rapid_Biodegradation_of_the_Organophosphorus_Insecticide_Chlorpyrifos_by_Cupriavidus_nantongensis_X1T
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

Sigma-Aldrich.Product Specification: 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4).

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for
CID 17750922 (3,5,6-Trichloro-2-methylpyridine).

Asian Journal of Chemistry.Synthesis and Characterization of Polychlorinated Pyridines.
(Contextual reference for chlorination patterns).

ResearchGate.Biodegradation of Chlorpyrifos and Metabolite TMP (3,5,6-trichloro-2-
methylpyridine). (Source for metabolite identification and spectral context).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,3,5-Trichloro-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
2. 2,3,5-trichloro-6-methylpyridine | 22109-56-4 [sigmaaldrich.com]

3. EP0057367A1 - 2-PyridyloxyacA®Gtanilides, procA©dA®© pour leur prA©paration et leur
utilisation - Google Patents [patents.google.com]

4. researchgate.net [researchgate.net]

5. scholar-press.com [scholar-press.com]

6. researchgate.net [researchgate.net]

7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2,3,5-Trichloro-
6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610052/docs#spectroscopic-characterization-guide-
2-3-5-trichloro-6-methylpyridine]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1610052/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/synthesis/2-3-5-trichloro-6-methylpyridine.htm
https://www.sigmaaldrich.com/SG/en/product/enamine/enah984b70da?context=bbe
https://patents.google.com/patent/EP0057367A1/fr
https://patents.google.com/patent/EP0057367A1/fr
https://www.researchgate.net/publication/43135926_Biodegradation_Of_Tebuconazole_By_Bacteria_Isolated_From_Contaminated_Soils
http://scholar-press.com/uploads/papers/trfMaFKJQ8PotQo0HrNlvXBZvwg1ndwYEk1ICbQc.pdf
https://www.researchgate.net/publication/285854848_Biotransformation_of_tebuconazole_by_microorganisms_Evidence_of_a_common_mechanism
https://m.chemicalbook.com/SpectrumEN_1824-81-3_1HNMR.htm
https://www.researchgate.net/publication/337410777_Rapid_Biodegradation_of_the_Organophosphorus_Insecticide_Chlorpyrifos_by_Cupriavidus_nantongensis_X1T
https://www.benchchem.com/product/b1610052/docs#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052/docs#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052/docs#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/product/b1610052/docs#spectroscopic-characterization-guide-2-3-5-trichloro-6-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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